molecular formula C6H4N4S B11770643 Pteridine-4(1H)-thione CAS No. 65882-61-3

Pteridine-4(1H)-thione

Cat. No.: B11770643
CAS No.: 65882-61-3
M. Wt: 164.19 g/mol
InChI Key: GTLUQRDIJWHQGF-UHFFFAOYSA-N
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Description

Significance of the Pteridine (B1203161) Nucleus in Heterocyclic Chemistry

The pteridine nucleus is a cornerstone of heterocyclic chemistry, a field that focuses on cyclic compounds containing atoms of at least two different elements in their rings. orientjchem.orgderpharmachemica.com Its importance stems from its prevalence in nature and the diverse biological roles its derivatives play. numberanalytics.comnih.gov

The fundamental pteridine structure (C6H4N4) is a yellow, crystalline solid. orientjchem.orgnumberanalytics.com However, its derivatives, which are widespread, are often colored compounds. orientjchem.org These derivatives are integral to a multitude of biological processes, including amino acid metabolism, nucleic acid synthesis, and neurotransmitter production. orientjchem.orgderpharmachemica.com Well-known examples of pteridine-containing compounds include folic acid and riboflavin (B1680620) (Vitamin B2). ijrpr.com

Properties of the Pteridine Nucleus
PropertyDescriptionReference
Molecular FormulaC6H4N4 orientjchem.orgexlibrisgroup.com
AppearanceYellow crystalline solid orientjchem.orgnumberanalytics.com
SolubilityModerately soluble in water, more soluble in organic solvents numberanalytics.com
ReactivitySusceptible to nucleophilic addition and ring cleavage under certain conditions orientjchem.org

The presence of a thione group (C=S) at the 4-position of the pteridine ring in Pteridine-4(1H)-thione is a critical modification that significantly influences the molecule's characteristics. In pteridine derivatives, thiol functionalities para to a ring nitrogen atom, such as the one in this compound, tend to exist in the more thermodynamically stable thioamide (thioxo) form. orientjchem.org

This thione group can participate in various chemical reactions. For instance, it can undergo tautomerization, a process where the proton on the nitrogen atom can shift to the sulfur atom, resulting in the corresponding thiol form, Pteridine-4-thiol. This equilibrium is a key aspect of its chemistry.

Current Academic Research Landscape for this compound

The academic research surrounding this compound and its derivatives is multifaceted, exploring their synthesis, reactivity, and potential applications. Pteridines are considered a "privileged scaffold" in medicinal chemistry, meaning their structure is a versatile starting point for developing new therapeutic agents. orientjchem.orgexlibrisgroup.comresearchgate.net

Research has shown that pteridine derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. orientjchem.orgnih.gov For example, a study on pyrazolo[4,3-g]pteridines, which are structurally related to this compound, reported the synthesis of novel compounds with anti-inflammatory and antibacterial properties. jst.go.jp Specifically, a pyrazolotriazolopteridin-2-thione derivative showed significant activity. jst.go.jp

The synthesis of pteridine derivatives is an active area of investigation. derpharmachemica.com A key reaction for creating the pteridine core is the condensation of a 4,5-diaminopyrimidine (B145471) with a dicarbonyl compound. derpharmachemica.com The reactivity of the pteridine nucleus, including its susceptibility to nucleophilic attack, is also a subject of ongoing study. orientjchem.org

Reported Activities of Pteridine Derivatives
ActivityDescriptionReference
Anti-inflammatorySome pteridine derivatives have shown potential in reducing inflammation. orientjchem.orgjst.go.jp
AntimicrobialCertain pteridine compounds have demonstrated activity against bacteria and fungi. nih.govijrpr.comjst.go.jp
AntitumorThe pteridine scaffold is a basis for the development of cancer chemotherapeutics. orientjchem.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65882-61-3

Molecular Formula

C6H4N4S

Molecular Weight

164.19 g/mol

IUPAC Name

1H-pteridine-4-thione

InChI

InChI=1S/C6H4N4S/c11-6-4-5(9-3-10-6)8-2-1-7-4/h1-3H,(H,8,9,10,11)

InChI Key

GTLUQRDIJWHQGF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C(=S)N=CN2

Origin of Product

United States

Synthetic Methodologies for Pteridine 4 1h Thione and Its Analogues

De Novo Synthesis Approaches to the Pteridine (B1203161) System

The foundational strategy for synthesizing pteridine-4(1H)-thione involves the de novo construction of the bicyclic pteridine ring system. This is typically achieved by building one of the heterocyclic rings onto a pre-existing, appropriately substituted monocyclic precursor.

Cyclocondensation Reactions in Pteridine Scaffold Formation

Cyclocondensation reactions are a cornerstone in the synthesis of the pteridine framework. These reactions involve the joining of two molecular fragments to form the two heterocyclic rings of the pteridine system in a single synthetic operation.

The most prevalent and versatile approach to pteridine synthesis begins with a suitably substituted pyrimidine (B1678525) derivative. Current time information in Bangalore, IN.nih.govderpharmachemica.com This method, often referred to as the Isay reaction (a type of Gabriel-Colman synthesis), involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. derpharmachemica.comarkat-usa.org To specifically obtain a pteridine with a potential thione group at the 4-position, a 4,5-diaminopyrimidine bearing a thione at the 2-position (which can tautomerize) is a key starting material. researchgate.netscholarsresearchlibrary.com

The general reaction involves the condensation of a 4,5-diaminopyrimidine-2(1H)-thione with an α-dicarbonyl compound, such as glyoxal (B1671930) or diacetyl, to form the pyrazine (B50134) ring fused to the pyrimidine core. researchgate.net The amino groups at positions 4 and 5 of the pyrimidine react with the two carbonyl groups of the dicarbonyl compound to form the new six-membered pyrazine ring. The presence of the thione group at the 2-position of the pyrimidine precursor is carried through to the final pteridine product.

Another strategy involves the use of 4,5-diaminopyrimidines that can be later converted to the desired thione. For instance, condensation of 2,5,6-triaminopyrimidin-4(3H)-one with a sugar-derived phenylhydrazone can lead to a 2-amino-pteridin-4(3H)-one, which can then undergo thionation. derpharmachemica.com

Pyrimidine PrecursorDicarbonyl CompoundResulting Pteridine SkeletonReference
4,5-Diaminopyrimidine-2(1H)-thioneGlyoxalPteridine-2,4(1H,3H)-dithione researchgate.net
4,5-Diaminopyrimidine-2(1H)-thioneDiacetyl6,7-Dimethylpteridine-2,4(1H,3H)-dithione researchgate.net
2,5,6-Triaminopyrimidin-4(3H)-onePhenylhydrazone of a sugar2-Amino-6-substituted-pteridin-4(3H)-one derpharmachemica.com

Table 1: Examples of Pteridine Synthesis from Pyrimidine Precursors

An alternative, though less common, route to the pteridine scaffold starts with a functionalized pyrazine precursor, onto which the pyrimidine ring is constructed. Current time information in Bangalore, IN.derpharmachemica.com This approach is particularly useful for synthesizing asymmetrically substituted pteridines.

One such method involves the cyclization of a 3-aminopyrazine-2-carboxamide (B1665363) or its thio-analogue. nih.gov For instance, treatment of 3-aminopyrazine-2-carbothioamide (B1660939) with triethyl orthoformate in acetic anhydride (B1165640) can directly yield this compound. nih.gov This reaction builds the pyrimidine ring onto the existing pyrazine, incorporating the thione functionality in the final step.

Pyrazine PrecursorReagentResulting PteridineReference
3-Aminopyrazine-2-carbothioamideTriethyl orthoformateThis compound nih.gov
2,3-DicyanopyrazineGuanidine2,4-Diaminopteridine arkat-usa.orgamanote.com

Table 2: Examples of Pteridine Synthesis from Pyrazine Precursors

Multi-Component Reaction Pathways for this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials, offer an efficient and atom-economical approach to complex heterocyclic systems. While specific MCRs for the direct synthesis of this compound are not extensively documented, related pyrimido[4,5-d]pyrimidine (B13093195) systems have been assembled via three-component reactions. rjptonline.orgrsc.org For instance, the one-pot reaction of 4-aminopyrimidines, aromatic aldehydes, and active methylene (B1212753) compounds can yield fused pyrimidine systems. rjptonline.org Adapting such methodologies, for example by using a 4-aminopyrimidine-2(1H)-thione, an appropriate aldehyde, and a suitable third component, could potentially lead to a direct synthesis of this compound derivatives.

A three-component reaction for the synthesis of 5-aryl-7-thioxo-hexahydropyrimido[4,5-d]pyrimidine-2,4-diones has been reported, involving the condensation of an aryl aldehyde, barbituric acid, and thiourea (B124793). rsc.org This highlights the potential of MCRs in constructing thione-containing fused pyrimidine systems.

Regioselective Synthesis of this compound Derivatives

Regioselectivity is a critical consideration in the synthesis of substituted pteridines, particularly when unsymmetrical precursors are used, to ensure the formation of the desired isomer. In the context of this compound, this means controlling the reaction to specifically place the thione group at the C4 position.

When using an unsymmetrical dicarbonyl compound in the Isay reaction with a 4,5-diaminopyrimidine, the regioselectivity of the cyclization is influenced by the relative reactivity of the two carbonyl groups. Generally, the more electrophilic carbonyl group will preferentially react with the more nucleophilic 5-amino group of the pyrimidine.

For the synthesis of 6-substituted pteridines, the reaction of 4,5-diaminopyrimidines with α-keto aldehydes can be controlled to achieve regioselectivity. researchgate.net Furthermore, the synthesis of certain pteridine derivatives has been achieved with high regioselectivity by employing specific reaction conditions or protecting group strategies. mdpi.combeilstein-journals.orgrsc.org For example, titanium-mediated domino reactions have been shown to provide regioselective synthesis of fused furans, a strategy that could potentially be adapted for pteridine synthesis. organic-chemistry.org

Chemical Transformations to Introduce or Modify the Thione Group in Pteridine Systems

A common and effective strategy for the synthesis of this compound involves the chemical modification of a pre-formed pteridin-4-one. This approach separates the construction of the pteridine scaffold from the introduction of the thione functionality.

The most widely used method for converting a carbonyl group to a thiocarbonyl group is thionation. jst.go.jp This transformation is typically accomplished using phosphorus-based sulfurizing reagents, with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) and phosphorus pentasulfide (P₄S₁₀) being the most common. jst.go.jpmdpi.com

The thionation of amides, such as the lactam group in pteridin-4-one, is generally a facile transformation. jst.go.jp The reaction involves heating the pteridin-4-one with Lawesson's reagent or P₄S₁₀ in an anhydrous solvent such as pyridine (B92270), toluene, or xylene. The choice of reagent and reaction conditions can influence the yield and purity of the resulting this compound. scholarsresearchlibrary.comamanote.com A complex of P₄S₁₀ with pyridine has been reported as a storable and selective thionating agent. derpharmachemica.comamanote.com

Another approach involves the displacement of a leaving group at the C4 position with a sulfur nucleophile. For instance, a 4-chloropteridine (B1599579) can be converted to the corresponding this compound by treatment with sodium hydrosulfide (B80085) (NaSH).

Starting MaterialReagentProductReference
Pteridin-4-oneLawesson's ReagentThis compound jst.go.jpmdpi.com
Pteridin-4-oneP₄S₁₀ / PyridineThis compound scholarsresearchlibrary.comamanote.com
4-ChloropteridineNaSHThis compound-
6,7,8-Trimethyl-lumazineP₄S₁₀ / Pyridine6,7,8-Trimethyl-4-thiolumazine researchgate.net

Table 3: Synthesis of this compound via Chemical Transformation

Nucleophilic Substitution Reactions for Thione Introduction

A primary route to pteridine-4(1H)-thiones involves the construction of the pyrimidine ring onto a pre-existing pyrazine core, where the thione group is introduced during the cyclization step. This often involves intramolecular nucleophilic attack from a nitrogen atom onto a carbon-sulfur double bond.

One established method starts with 3-aminopyrazine-2-carboxamide or its thio-analogue. The cyclization of the thio-analogue with triethyl orthoformate in acetic anhydride provides a direct route to pteridin-4-thione. derpharmachemica.com Another approach utilizes 3-aminopyrazine-2-carbonitrile (B1269731) derivatives. For example, methyl 3-isocyanatopyrazine-2-carboxylate, which can be prepared from the corresponding 3-amino derivative, reacts with nitrogen nucleophiles like primary amines or hydrazine (B178648) under mild conditions. thieme-connect.de This reaction proceeds via a cyclization mechanism to form 3-substituted 2-thioxo-2,3-dihydropteridin-4(1H)-ones (also known as 2-thiolumazines). thieme-connect.de

A similar strategy involves the reaction of 3-aminopyrazine-2-carboxamide with isothiocyanates. For instance, treatment with ethyl isothiocyanatoacetate yields a thioureidopyrazine intermediate. This intermediate can then be cyclized in the presence of a base like sodium ethoxide to produce N-3-protected 2-thioxopteridines in good yields. derpharmachemica.com These examples demonstrate the versatility of using substituted pyrazines and sulfur-containing reagents to build the thione-bearing ring of the pteridine system.

Table 1: Synthesis of this compound Analogues via Cyclization

Starting MaterialReagent(s)ProductReference
3-Aminopyrazine-2-carboxamide (thio-analogue)Triethyl orthoformate, Acetic anhydridePteridin-4-thione derpharmachemica.com
Methyl 3-isocyanatopyrazine-2-carboxylatePrimary amines (R-NH₂)3-Alkyl-2-thioxo-2,3-dihydropteridin-4(1H)-one thieme-connect.de
3-Aminopyrazine-2-carboxamideEthyl isothiocyanatoacetate, then Sodium ethoxide2-Thio-N-3-protected pteridine derpharmachemica.com

Conversion of Oxo-Pteridines to Thione-Pteridines (e.g., using thionating reagents)

The direct conversion of a carbonyl group at the C4 position of a pteridine ring into a thiocarbonyl group is a common and effective strategy. This transformation is typically achieved using specialized thionating reagents that can replace an oxygen atom with a sulfur atom. researchgate.net The parent compounds for these reactions are pteridin-4(3H)-ones, often referred to as oxo-pteridines.

The most widely used thionating reagents for this purpose are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. researchgate.net Thionation using these reagents is a well-established method for synthesizing a variety of organosulfur compounds from their carbonyl precursors. researchgate.net For pteridines, the reaction involves heating the pteridin-4(3H)-one with the thionating agent in a high-boiling inert solvent, such as pyridine or dioxane. researchgate.net

While effective, the use of phosphorus pentasulfide requires anhydrous conditions, as it can decompose in the presence of moisture to produce toxic hydrogen sulfide (B99878) gas. researchgate.net Lawesson's reagent is often preferred for its better solubility and milder reaction conditions. The conversion of the lactam functionality within the pteridin-4(3H)-one to the corresponding thioamide (thiolactam) results in the formation of this compound. This direct thionation is a powerful tool for accessing 4-thioxo derivatives from readily available oxo-pteridines. researchgate.net

Table 2: Thionation of Pteridin-4(3H)-ones

Starting Material (Substrate)Thionating ReagentSolventProductReference
Pteridin-4(3H)-onePhosphorus Pentasulfide (P₄S₁₀)PyridineThis compound researchgate.net
Pteridin-4(3H)-oneLawesson's ReagentDioxane/TolueneThis compound researchgate.net
Substituted Pyrimidin-4-onePhosphorus Pentasulfide (P₄S₁₀)PyridineSubstituted Pyrimidine-4-thione researchgate.net

Chemical Reactivity and Transformation of Pteridine 4 1h Thione

Electrophilic and Nucleophilic Reactivity of the Pteridine (B1203161) Ring System

The pteridine nucleus is characterized by carbon atoms that are activated for nucleophilic attack due to the electron-withdrawing nature of the four nitrogen atoms. herts.ac.uk Conversely, the ring nitrogens themselves possess lone pairs of electrons, making them potential sites for electrophilic attack.

The nitrogen atoms in the pteridine ring can undergo substitution reactions, typically through electrophilic attack. These reactions often require prior deprotonation of an N-H bond to enhance the nucleophilicity of the nitrogen atom. For instance, N-alkylation can be achieved by treating the pteridine with a base followed by an alkyl halide. While specific examples for Pteridine-4(1H)-thione are not extensively detailed in the reviewed literature, the general reactivity pattern for pteridines involves processes like N-ribosylation. This is seen in the synthesis of pteridine nucleosides where deprotonation of a pteridinone with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is followed by reaction with a protected halo-sugar in acetonitrile. herts.ac.uk Such reactions highlight the capacity of the ring nitrogens to act as nucleophiles once activated. herts.ac.ukresearchgate.netresearchgate.net

The electron-deficient nature of the pteridine ring makes its carbon atoms, particularly those in the pyrazine (B50134) ring, susceptible to nucleophilic attack. researchgate.netnih.gov This reactivity can lead to addition reactions or substitution of a suitable leaving group.

Research has demonstrated that the fused pteridine nucleus can form nucleophilic adducts with reagents like water, alcohols, and amines, primarily at the C-4 and C-7 positions. orientjchem.org In the case of substituted pteridines, nucleophilic displacement of a good leaving group is a common synthetic strategy. herts.ac.uk For example, a trifluoromethanesulfonyloxy (triflate) group at the 6-position of a lumazine (B192210) (a pteridine-2,4-dione derivative) can be displaced by carbanions. This provides a method for introducing new carbon-carbon bonds to the pteridine core. clockss.org The reaction of 1,3-dimethyl-6-trifluoromethanesulfonyloxylumazine with sodium enolates of 1,3-dicarbonyl compounds leads to the corresponding 6-substituted lumazines. clockss.org

Table 1: Nucleophilic Substitution of a Pteridine Triflate with Carbon Nucleophiles

Starting Material Nucleophile (Anion of) Product Yield (%) Reference
1,3-Dimethyl-6-trifluoromethanesulfonyloxylumazine Diethyl malonate Ethyl 2'-ethoxycarbonyl-1,3-dimethyllumazine-6-acetate 63 clockss.org
1,3-Dimethyl-6-trifluoromethanesulfonyloxylumazine Diethyl methylmalonate Diethyl 2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridin-6-yl)-2-methylmalonate 51 clockss.org
1,3-Dimethyl-6-trifluoromethanesulfonyloxylumazine 2-Ethoxycarbonylcyclopentanone 2-Ethoxycarbonyl-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridin-6-yl)cyclopentanone 45 clockss.org
1,3-Dimethyl-6-trifluoromethanesulfonyloxylumazine 1,3-Cyclohexanedione 6-(2-Hydroxy-3-oxocyclohex-1-en-1-yl)-1,3-dimethyllumazine - clockss.org

This reactivity underscores that all carbon atoms within the pteridine ring are activated towards nucleophilic attack, although synthetic applications often rely on the presence of a leaving group to facilitate substitution over addition. herts.ac.uk

Reactions Involving the Thione Group

The exocyclic thione group at the C-4 position is a key functional handle for the chemical modification of this compound. It exists in equilibrium with its thiol tautomer and readily undergoes reactions at the sulfur atom.

The sulfur atom of the thione/thiol group is highly nucleophilic and can be readily alkylated or acylated. S-alkylation is a common reaction, often carried out under basic conditions to deprotonate the thiol form, generating a potent thiolate nucleophile. This thiolate then reacts with various electrophiles like alkyl halides or phenacyl bromides. jst.go.jp For example, the reaction of 6-phenylpteridin-4(3H)-thione with an alkylating agent yields the corresponding 4-alkylthio-6-phenylpteridine. researchgate.net

These S-alkylation reactions are not only crucial for building more complex molecules but can also be used to improve the solubility of pteridines, which often have poor solubility due to strong intermolecular hydrogen bonding. researchgate.netthieme-connect.de

Table 2: Examples of S-Alkylation of Heterocyclic Thiones

Thione Substrate Alkylating Agent Base/Conditions Product Reference
6-Phenylpteridin-4(3H)-thione Methyl iodide - 6-Phenyl-4-thiomethylpteridine researchgate.net
Pyrazolo[4,3-g]pteridin-5(6H)-one Ethyl chloroacetate Acetone/K₂CO₃ Ethyl 2-(3,7-dimethyl-1-phenyl-1H-pyrazolo[4,3-g]pteridin-5-yloxy)acetate* jst.go.jp
5-Pyridyl-1,3,4-oxadiazole-2-thione Substituted phenacyl bromides Basic conditions S-(Phenacyl) derivatives jst.go.jp
5-Pyridyl-1,3,4-oxadiazole-2-thione Ethyl chloroacetate Basic conditions S-(Ethoxycarbonylmethyl) derivative jst.go.jp

Note: This is an example of O-alkylation of a pteridinone, which is analogous to the S-alkylation of a pteridinethione.

Acylation of the sulfur atom can also be performed, leading to thioesters which can serve as activated intermediates for further transformations.

This compound exists in a tautomeric equilibrium between the thione (lactam) form and the thiol (lactim) form. For heteroatom-substituted pteridines, the thioamide (thione) form is thermodynamically more stable than the thiol form. thieme-connect.de This preference is a general feature of many heterocyclic thiones. orientjchem.orgarabjchem.org

The position of this equilibrium is influenced by several factors, including the solvent. Polar solvents tend to favor the more polar thione tautomer, while the thiol form may be more prevalent in non-polar solvents. researchgate.net This solvent-dependent equilibrium can have significant chemical implications. For instance, the distinct photochemical properties of the thione and thiol forms of N-hydroxypyridine-4(1H)-thione have been studied independently by taking advantage of the solvent effect on the tautomeric equilibrium. consensus.app While the thione form primarily undergoes triplet state formation upon photoexcitation, the thiol form can undergo homolytic S-H bond cleavage. consensus.app Such differences in reactivity highlight the importance of understanding the tautomeric balance when designing reactions involving this compound.

Elaboration and Annulation of this compound to Fused Heterocyclic Systems

The this compound scaffold is a valuable starting material for the synthesis of more complex, fused heterocyclic systems. The thione group and the adjacent ring positions provide reactive sites for annulation reactions, leading to novel tricyclic and tetracyclic structures. researchgate.net

One common strategy involves converting the thione into a better leaving group (e.g., a methylthio group via S-methylation) or a nucleophilic group (e.g., a hydrazine (B178648) group by reaction with hydrazine). These intermediates can then undergo intramolecular or intermolecular cyclization reactions.

A direct approach involves the reaction of the thione with bifunctional reagents. For example, research has shown that heterocyclic thiones, including a 2-thioxopteridine-4(3H)-one derivative, react with hydrazonoyl halides in the presence of a base to afford fused 1,2,4-triazole (B32235) systems. arkat-usa.org This reaction leads to the formation of 1,2,4-triazolo[3,4-b]pteridine derivatives.

Another route involves the reaction of pteridin-yl-hydrazines (accessible from the corresponding thiones) with reagents like orthoesters or carbon disulfide to build a fused triazole or triazole-thione ring. anu.edu.au For instance, pteridin-7-ylhydrazine reacts with carbon disulfide to yield the s-triazolo[3,4-h]pteridine-9(8H)-thione. anu.edu.au Furthermore, intramolecular electrophilic cyclization of 2-(alkenylsulfanyl)pteridin-4(3H)-ones, formed by S-alkylation of the corresponding thione with an alkenyl halide, can lead to the annulation of a thiazole (B1198619) ring. researchgate.net

Table 3: Synthesis of Fused Heterocycles from Pteridine Thiones and Derivatives

Pteridine Precursor Reagent(s) Resulting Fused System Reference
2-Thioxopteridine-4(3H)-one derivative Hydrazonoyl halides 1,2,4-Triazolo[3,4-b]pteridine arkat-usa.org
Pyrazolo[4,3-g]pteridin-5(6H)-one Thiosemicarbazide, then fusion Pyrazolo[4,3-e] researchgate.netresearchgate.netarkat-usa.orgtriazolo[1,5-c]pteridin-2(3H)-thione jst.go.jp
Pteridin-7-ylhydrazine (from thione) Carbon disulfide s-Triazolo[3,4-h]pteridine-9(8H)-thione anu.edu.au
Pteridin-4-ylhydrazine (from thione) Triethyl orthoformate s-Triazolo[4,3-c]pteridine researchgate.netanu.edu.au
2-(Alkenylsulfanyl)pteridin-4(3H)-one I₂ or Br₂ Thiazolo[3,2-a]pteridinium salts researchgate.net

These annulation strategies demonstrate the versatility of this compound as a building block in heterocyclic chemistry, providing access to a wide array of fused systems with potential applications in medicinal chemistry and materials science. acs.org

Intramolecular Cyclization Reactions for Extended Molecular Architectures

Intramolecular cyclization of this compound derivatives is a powerful strategy for constructing fused-ring systems, where a new ring is formed by connecting two atoms within the same molecule. These reactions often proceed through the formation of a reactive intermediate, which then undergoes cyclization to yield a more complex polycyclic structure.

A notable example involves the reaction of 2-(alkenylsulfanyl)pteridin-4(3H)-ones, which are derived from this compound. When heated in polyphosphoric acid, these compounds undergo intramolecular cyclization to form angularly fused thiazolo- and thiazinopteridines. researchgate.net For instance, 2-[allyl(but-3-en-1-yl, pent-4-en-1-yl)sulfanyl]pteridin-4(3Н)-ones cyclize to afford 9-methyl-8,9-dihydro-5H- Current time information in Bangalore, IN.acs.orgthiazolo[3,2-a]pteridin-5-one and 10-methyl(ethyl)-9,10-dihydro-5Н,8Н- Current time information in Bangalore, IN.acs.orgthiazino[3,2-a]pteridin-5-ones, respectively. researchgate.net The reaction is believed to proceed via an electrophilic attack of the protonated carbonyl group on the double bond of the alkenyl chain.

The course of the cyclization can be influenced by the reaction conditions and the nature of the substituent. For example, the iodocyclization of 2-(alkenylsulfanyl)pteridin-4(3Н)-ones with iodine or arylsulfenyl chlorides leads to the formation of iodo(arylsulfanyl) derivatives of angularly fused thiazolo- and thiazinopteridines. researchgate.net This demonstrates the versatility of intramolecular cyclization in generating a variety of functionalized polycyclic systems from a common pteridine precursor.

Another important intramolecular cyclization involves the transformation of 6-amino-5-nitrosopyrimidines when treated with dimethylformamide-dimethylacetal (DMFDMA) at temperatures ranging from 0°C to room temperature, which leads to a facile cyclization to 8-dimethylaminopurines. clockss.org

The table below summarizes key intramolecular cyclization reactions starting from this compound derivatives.

Starting MaterialReagent/ConditionProductReference
2-[Allyl(but-3-en-1-yl)sulfanyl]pteridin-4(3Н)-onePolyphosphoric acid, heat9-Methyl-8,9-dihydro-5H- Current time information in Bangalore, IN.acs.orgthiazolo[3,2-a]pteridin-5-one researchgate.net
2-[Allyl(pent-4-en-1-yl)sulfanyl]pteridin-4(3Н)-onePolyphosphoric acid, heat10-Methyl(ethyl)-9,10-dihydro-5Н,8Н- Current time information in Bangalore, IN.acs.orgthiazino[3,2-a]pteridin-5-one researchgate.net
2-(Alkenylsulfanyl)pteridin-4(3Н)-onesIodine or Arylsulfenyl chloridesIodo(arylsulfanyl) derivatives of angularly fused thiazolo- and thiazinopteridines researchgate.net
6-Amino-5-nitrosopyrimidinesDimethylformamide-dimethylacetal (DMFDMA)8-Dimethylaminopurines clockss.org

Formation of Polycyclic Scaffolds via Condensation Reactions

Condensation reactions provide another major pathway for extending the molecular framework of this compound. These reactions involve the joining of two molecules, often with the elimination of a small molecule like water or ammonia, to form a larger, more complex structure. This compound and its derivatives are excellent substrates for such transformations due to the presence of reactive functional groups.

A common strategy involves the condensation of a 4,5-diaminopyrimidine (B145471) derivative, which can be prepared from this compound, with a 1,2-dicarbonyl compound. thieme-connect.de This reaction, known as the Isay reaction, is a cornerstone in pteridine chemistry and allows for the construction of the pyrazine ring, thus forming the fundamental pteridine skeleton. derpharmachemica.com The versatility of this method lies in the wide variety of dicarbonyl compounds that can be employed, leading to a diverse range of substituted pteridines.

Furthermore, polycyclic systems can be constructed through multi-component reactions. For instance, a one-pot, three-component reaction of 4-aminopyrimidines, aromatic aldehydes, and active methylene (B1212753) compounds can yield pyrido[2,3-d]pyrimidines and their polycyclic derivatives. rjptonline.org This process typically involves the initial formation of an arylidene intermediate, which then undergoes a Michael addition with the 4-aminopyrimidine, followed by cyclization and aromatization to afford the final fused product. rjptonline.org

The synthesis of tetracyclic systems has also been reported. For example, the chlorination of 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid with phosphorus oxychloride, followed by amination and subsequent cyclization with o-phenylenediamine (B120857) in polyphosphoric acid, leads to a 5-(1H-benzo[d]imidazol-2-yl)-2-phenylpyrimidin-4-amine. rsc.org This intermediate can then be reacted with carbon disulfide to yield a benzimidazo-pyrimido-pyrimidine-thione, a complex tetracyclic scaffold. rsc.org

The table below presents examples of condensation reactions involving this compound derivatives for the synthesis of polycyclic scaffolds.

Pteridine DerivativeReactant(s)ProductReference
4,5-Diaminopyrimidine1,2-Dicarbonyl compoundPteridine thieme-connect.de
4-AminopyrimidineAromatic aldehyde, Active methylene compoundPyrido[2,3-d]pyrimidine rjptonline.org
5-(1H-Benzo[d]imidazol-2-yl)-2-phenylpyrimidin-4-amineCarbon disulfideBenzimidazo-pyrimido-pyrimidine-thione rsc.org

These examples underscore the importance of this compound as a building block in the construction of diverse and complex heterocyclic systems through condensation reactions. The ability to form multiple new rings in a controlled manner is a testament to the rich chemical reactivity of this pteridine derivative.

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational and Electronic Spectroscopy of Pteridine-4(1H)-thione

Vibrational and electronic spectroscopy provide fundamental insights into the functional groups and conjugated π-electron system of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a primary tool for identifying the functional groups within this compound by detecting the vibrational frequencies of its covalent bonds. The spectrum is expected to be characterized by absorptions corresponding to the pteridine (B1203161) ring system and the thioamide moiety [-NH-C(S)-].

Key vibrational modes anticipated for this compound include:

N-H Stretching: A medium to strong absorption band is expected in the range of 3100-3250 cm⁻¹, characteristic of the N-H bond in the thioamide group. The position and broadness of this peak can be influenced by hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations from the pyrazine (B50134) ring protons (H-6 and H-7) are predicted to appear in the 3000-3100 cm⁻¹ region. libretexts.org

C=N and C=C Stretching: The pteridine ring contains multiple C=N and C=C bonds, which will produce a series of complex, medium-to-strong absorption bands in the fingerprint region, typically between 1620 cm⁻¹ and 1400 cm⁻¹.

Thioamide Bands: The thioamide group gives rise to several characteristic bands. The C=S stretching vibration is notoriously complex, as it often couples with other vibrations (such as C-N stretching and N-H bending) and can appear over a wide range of 800-1500 cm⁻¹. researchgate.net A significant contribution to a band around 1100-1250 cm⁻¹ is often attributed to the C=S stretch. orientjchem.org

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
N-H Stretch3100 - 3250Medium-Strong
Aromatic C-H Stretch3000 - 3100Medium-Weak
C=N / C=C Ring Stretch1400 - 1620Medium-Strong (multiple bands)
C=S Stretch (Thioamide)1100 - 1250Medium
Aromatic C-H Bending (out-of-plane)750 - 900Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the conjugated system of this compound. The pteridine nucleus is an aromatic chromophore, and the introduction of the thione group (a thiocarbonyl, C=S) extends this conjugation and introduces new electronic transitions. dtic.miluobabylon.edu.iq

The spectrum is expected to display two main types of transitions:

π→π* Transitions: These high-intensity absorptions arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic pteridine system. Extended conjugation typically shifts these absorptions to longer wavelengths (a bathochromic shift). Multiple π→π* bands are expected for the pteridine core. mdpi.com

n→π* Transitions: The thione group possesses non-bonding electrons (n) on the sulfur atom. The promotion of one of these electrons to a π* antibonding orbital results in an n→π* transition. nih.gov These transitions are characteristically of lower intensity (lower molar absorptivity, ε) and occur at longer wavelengths compared to π→π* transitions because they require less energy. nih.gov This transition is often responsible for the color of thione-containing compounds.

Table 2: Predicted Electronic Transitions for this compound
Electronic TransitionAssociated ChromophoreExpected Wavelength (λmax) RegionExpected Intensity (ε)
π→πPteridine Ring System250 - 350 nmHigh
n→πC=S (Thione)> 380 nmLow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the number and chemical environment of protons in the molecule. For this compound, signals are expected for the two protons on the pyrazine ring and the proton on the N1 nitrogen.

Aromatic Protons: The H-6 and H-7 protons on the electron-deficient pyrazine ring are expected to appear significantly downfield, likely in the range of 8.5-9.5 ppm. rsc.org They would appear as doublets due to coupling to each other (ortho-coupling).

N-H Proton: The N1-H proton of the thioamide group is expected to be a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. Its resonance could appear in a wide downfield region, potentially from 11 to 14 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N1-H11.0 - 14.0Broad SingletN/A
H-78.7 - 9.2Doublet~2-3 Hz
H-68.6 - 9.1Doublet~2-3 Hz

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment. The most notable feature in the spectrum of this compound is the C4 carbon of the thione group.

Thiocarbonyl Carbon (C4): The C=S carbon is highly deshielded and is expected to resonate at a very low field, typically in the range of 180-200 ppm. researchgate.netmdpi.com This signal is a key diagnostic marker for the thione tautomer.

Aromatic Carbons: The remaining six carbons of the pteridine ring will appear in the aromatic region (approximately 120-160 ppm). researchgate.net The carbons directly attached to nitrogen atoms (C2, C4a, C6, C7, C8a) will show distinct chemical shifts based on their specific electronic environments. The chemical shifts can be predicted by comparison with related pteridine compounds. researchgate.net

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
Carbon AtomPredicted Chemical Shift (δ, ppm)
C4 (C=S)180 - 200
C2150 - 160
C8a150 - 158
C6145 - 155
C7140 - 150
C4a130 - 140

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While 1D NMR provides foundational data, advanced NMR techniques are indispensable for unambiguous assignment and for studying more complex structural features.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used for definitive structural proof. semanticscholar.orgipb.pt

COSY: A ¹H-¹H COSY experiment would show a cross-peak between the H-6 and H-7 signals, confirming their scalar coupling and adjacency on the pyrazine ring.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. It would be used to definitively assign the C6 and C7 signals by correlating them to the already assigned H-6 and H-7 protons.

HMBC: An HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for assigning the quaternary carbons (C2, C4, C4a, C8a). For instance, correlations from H-6 to C4a, C7, and C8a would help place these carbons within the molecular framework.

Solid-State NMR (ssNMR): This technique is uniquely suited to analyze the compound in its solid, crystalline form. wikipedia.org For this compound, ssNMR would be invaluable for investigating the thione-thiol tautomerism directly in the solid state, as the chemical shifts, particularly of C4 and N3, would be dramatically different between the two forms. semanticscholar.org Furthermore, ssNMR can provide information on intermolecular interactions, such as hydrogen bonding patterns, which are averaged out in solution. researchgate.netnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions and their fragments, MS provides precise molecular formula information and insights into the compound's chemical framework.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. Unlike nominal mass instruments, HRMS analyzers like Time-of-Flight (TOF) and Orbitrap can measure m/z values with high accuracy and precision, typically to within a few parts per million (ppm). mdpi.comnih.gov This capability allows for the determination of the elemental composition of the parent molecule and its fragments. nih.gov

For pteridine compounds, HRMS is often employed to obtain the exact mass of the protonated molecule, [M+H]⁺, under positive electrospray ionization (ESI) conditions. mdpi.com The high resolving power is essential to differentiate the target compound from other isobaric species (molecules with the same nominal mass but different elemental formulas) that may be present in a complex sample. nih.gov The accuracy of the mass measurement provides a high degree of confidence in the proposed molecular formula. preprints.org

Table 1: Example HRMS Data for Pteridine Analogs This table illustrates the high accuracy of HRMS in determining the mass of pteridine-related compounds, a technique directly applicable to this compound.

Compound NameMolecular FormulaIonTheoretical m/zExperimental m/zError (ppm)
BiopterinC₉H₁₁N₅O₃[M+H]⁺238.0935238.0931-1.68
NeopterinC₉H₁₁N₅O₄[M+H]⁺254.0884254.0878-2.36
Pterin (B48896)C₆H₅N₅O[M+H]⁺164.0567164.0563-2.44
IsoxanthopterinC₆H₅N₅O₂[M+H]⁺180.0516180.0511-2.78
Data adapted from studies on pterin analysis by HPLC-Q-TOF-MS. mdpi.com

To analyze this compound, particularly in complex mixtures, mass spectrometry is typically coupled with a chromatographic separation technique.

Liquid Chromatography-Mass Spectrometry (LC-MS) , and specifically LC-tandem MS (LC-MS/MS), is the most widely used approach for the analysis of pteridines. mdpi.comresearchgate.netresearchgate.net A liquid chromatograph separates the components of a mixture before they are introduced into the mass spectrometer. This is crucial for separating this compound from its isomers or other related compounds that might interfere with analysis. researchgate.net The use of tandem mass spectrometry (MS/MS) further enhances selectivity and provides structural information. In this technique, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed. researchgate.netuab.edu This fragmentation pattern serves as a structural fingerprint, aiding in definitive identification and quantification. sapub.orgnih.gov LC-MS/MS methods have been extensively validated for the quantification of various pteridines in biological fluids. semanticscholar.orgnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be applied, although it is less common for pteridines, which often have low volatility. nih.gov For GC-MS analysis, this compound would likely require chemical derivatization to increase its volatility and thermal stability. GC-HRMS has been successfully used for screening a wide range of compounds and could be adapted for this purpose. nih.gov

Theoretical and Computational Investigations of Pteridine 4 1h Thione

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles change.

For Pteridine-4(1H)-thione, MD simulations can reveal its conformational dynamics in different environments, such as in a solvent or interacting with a biological target like an enzyme. These simulations can show how the molecule flexes, rotates, and changes its shape over nanoseconds or longer. This information is crucial for understanding how the molecule might bind to a receptor, as both the ligand and the protein are flexible. Studies on related pteridine (B1203161) derivatives have used MD simulations to understand their binding stability and conformational fluctuations within protein active sites.

Analysis of Conformational Flexibility and Intramolecular Interactions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the conformational landscape of this compound. The molecule, while largely planar due to its aromatic pteridine core, possesses rotational freedom in its exocyclic thione group. Theoretical calculations can predict the most stable conformations by minimizing the molecule's energy.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational predictions, serves as a powerful tool for studying these interactions. For instance, the chemical shift of the N(1)-H proton can be sensitive to the formation of an intramolecular hydrogen bond, and DFT calculations can predict these shifts with a high degree of accuracy. nih.govmdpi.comnih.gov

Table 1: Calculated Intramolecular Hydrogen Bond Parameters for this compound

ParameterValue
H-bond distance (N(1)-H···S)2.15 Å
H-bond angle (N(1)-H-S)155°
H-bond energy-4.5 kcal/mol

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values from DFT calculations for similar intramolecular hydrogen bonds.

Simulation of Solvent Effects on this compound Behavior

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational models, particularly Polarizable Continuum Models (PCMs), are widely used to simulate these solvent effects. wikipedia.orgq-chem.comnih.govscispace.comrsc.org In a PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, which allows for the calculation of the solute's properties in a solvated environment. wikipedia.orgq-chem.comnih.govscispace.comrsc.org

One of the key aspects studied is the effect of solvent polarity on the tautomeric equilibrium of this compound. The molecule can exist in a thione form (as named) and a thiol tautomer, Pteridine-4-thiol. The relative stability of these tautomers can be highly dependent on the solvent environment. d-nb.infonih.govjlu.edu.cnresearchgate.net

Computational studies can predict the energies of both tautomers in different solvents, thereby estimating the equilibrium constant. Generally, polar solvents are expected to stabilize the more polar tautomer. By calculating the dipole moments of both the thione and thiol forms, it's possible to predict which tautomer will be favored in a given solvent. d-nb.infonih.govjlu.edu.cnresearchgate.net These theoretical predictions can be validated by experimental techniques like UV-Vis and NMR spectroscopy, which are sensitive to the tautomeric form of the molecule. d-nb.infonih.gov

Computational Spectroscopic Property Prediction

Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of this compound, providing a deeper understanding of its electronic structure and behavior.

Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for the structural elucidation of molecules like this compound. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts with high accuracy. mdpi.comnih.govmdpi.comnih.gov

By optimizing the geometry of this compound and then performing GIAO calculations, it is possible to predict the 1H and 13C chemical shifts. These predicted values can then be compared with experimental data to confirm the structure of the molecule. Discrepancies between predicted and experimental shifts can often be attributed to solvent effects or conformational changes, providing further insight into the molecule's behavior. nih.govmdpi.com

Various software packages are available that implement these prediction methods, offering a valuable resource for chemists. researchgate.netmestrelab.comchemaxon.comacdlabs.comnmrdb.org

Table 2: Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C2152.3
C4175.8
C4a130.5
C6145.1
C7155.9
C8a148.7

Note: The data in this table is hypothetical and for illustrative purposes, based on typical GIAO NMR calculation results.

Simulation of UV-Vis Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to simulate the UV-Vis absorption and emission spectra of organic molecules. researchgate.netunits.itnih.govrsc.org For this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. researchgate.netunits.itnih.govrsc.org

These calculations provide insight into the nature of the electronic transitions, such as n → π* or π → π* transitions, by analyzing the molecular orbitals involved. nih.gov The simulated spectra can be compared with experimental data to validate the computational method and to aid in the interpretation of the experimental spectrum. Solvent effects on the UV-Vis spectrum can also be modeled using TD-DFT in conjunction with a PCM. nih.gov

Table 3: Calculated Vertical Excitation Energies and Oscillator Strengths for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S13.104000.05
S0 → S23.873200.25
S0 → S34.592700.15

Note: The data in this table is hypothetical and for illustrative purposes, based on typical TD-DFT calculation results.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a particular chemical property. rsc.orgnih.govnih.gov For pteridine derivatives, QSPR models can be developed to predict various properties, such as their photochemical behavior. rsc.orgnih.gov

A QSPR study typically involves the calculation of a wide range of molecular descriptors for a set of related molecules. wiley.comkaggle.com These descriptors can be constitutional, topological, geometrical, or electronic in nature. wiley.comkaggle.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a selection of these descriptors with the property of interest.

For instance, a QSPR model for the singlet oxygen generation efficiency of pteridines could use descriptors like the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, dipole moment, and various electrostatic parameters. rsc.orgnih.gov Such models can be valuable for predicting the properties of new, unsynthesized pteridine derivatives. nih.govnih.gov

Molecular Modeling and Docking Studies for Chemical Interactions (excluding therapeutic applications)

Molecular modeling and docking are powerful computational techniques used to study the non-covalent interactions between a small molecule and a larger macromolecule. While often employed in drug discovery, these methods can also be used to investigate general chemical interactions of this compound with various entities, excluding therapeutic targets.

For example, docking studies can be performed to understand the interaction of this compound with metalloproteins. The pteridine ring system is known to coordinate with metal ions, and docking simulations can predict the preferred binding modes and interaction energies with the metal center and surrounding amino acid residues in a protein. nih.govijfmr.com

Furthermore, the interaction of this compound with inorganic surfaces or nanoparticles can be explored through molecular docking. These studies can provide insights into the adsorption behavior and orientation of the molecule on the surface, which is relevant in fields such as materials science and catalysis. The results from these simulations can help in understanding the nature of the intermolecular forces driving the interaction, such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

Investigation of Ligand-Receptor/Enzyme Binding Modes and Interactions (mechanistic focus)

The therapeutic efficacy of a molecule is fundamentally linked to its ability to bind to specific biological targets, such as receptors and enzymes, and modulate their function. Computational methods, including molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting and analyzing these binding events at a molecular level. While specific mechanistic studies focused exclusively on this compound are limited in the reviewed literature, broader computational investigations of pteridine derivatives as enzyme inhibitors offer a framework for understanding its potential binding modes.

Pteridine derivatives are known to interact with various enzymes, including pteridine reductase 1 (PTR1), a key enzyme in the folate and pterin (B48896) metabolism of certain parasites, and dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis. nih.govnih.govnih.gov Molecular docking studies on pteridine analogs targeting these enzymes have revealed key interactions that are likely relevant for this compound.

Key Interaction Motifs:

Computational models predict that the binding of pteridine derivatives within an enzyme's active site is typically governed by a combination of hydrogen bonding, hydrophobic interactions, and π-stacking. nih.gov For this compound, the following interactions are anticipated:

Hydrogen Bonding: The nitrogen atoms within the pteridine ring system, the exocyclic thione group (C=S), and the N1-H group are all potential hydrogen bond donors or acceptors. These groups can form crucial hydrogen bonds with amino acid residues in the enzyme's active site, such as aspartate, serine, and tyrosine, thereby anchoring the ligand in a specific orientation.

Hydrophobic Interactions: The bicyclic pteridine core provides a significant hydrophobic surface that can engage in van der Waals interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine within the binding pocket.

π-Stacking Interactions: The aromatic nature of the pteridine ring allows for favorable π-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

Mechanistic Insights from Molecular Dynamics Simulations:

Interaction Type Potential Interacting Groups on this compound Potential Interacting Amino Acid Residues
Hydrogen BondingN1-H, N3, N5, N8, C4=SAspartate, Glutamate, Serine, Threonine, Tyrosine, Asparagine, Glutamine
Hydrophobic InteractionsPteridine ring systemLeucine, Isoleucine, Valine, Alanine, Phenylalanine
π-StackingPteridine ring systemPhenylalanine, Tyrosine, Tryptophan

Prediction of Coordination Abilities with Metal Centers

The interaction of heterocyclic molecules with metal ions is of significant interest in the fields of bioinorganic chemistry and medicinal inorganic chemistry. The pteridine scaffold, with its multiple nitrogen heteroatoms and, in the case of this compound, a sulfur atom, presents several potential coordination sites for metal ions. Theoretical methods, particularly Density Functional Theory (DFT), are well-suited for predicting the preferred coordination modes, geometries, and electronic structures of metal complexes. mdpi.com

While specific DFT studies on this compound metal complexes are not extensively available, research on related thione- and pteridine-containing ligands provides a basis for predicting its coordination behavior. rsc.orgsemanticscholar.org The presence of both "hard" nitrogen and "soft" sulfur donor atoms suggests that this compound could act as a versatile ligand, potentially exhibiting different coordination modes depending on the nature of the metal ion.

Potential Coordination Modes:

Based on the structure of this compound, several coordination modes can be postulated:

Monodentate Coordination: The ligand could coordinate to a metal center through either a single nitrogen atom of the pteridine ring or the sulfur atom of the thione group.

Bidentate Coordination: Chelation is a likely and more stable mode of coordination. Potential bidentate coordination sites include:

N,S-Coordination: Involving a nitrogen atom from the pyrimidine (B1678525) or pyrazine (B50134) ring and the exocyclic sulfur atom. This is a common coordination mode for similar thione-containing heterocyclic ligands.

N,N-Coordination: Involving two adjacent nitrogen atoms within the pteridine ring system.

Bridging Ligand: The presence of multiple donor sites allows for the possibility of this compound acting as a bridging ligand, connecting two or more metal centers to form polynuclear complexes.

Influence of the Metal Ion:

The preferred coordination geometry and the nature of the metal-ligand bond will be influenced by the specific metal ion involved. For instance, "harder" metal ions like Zn(II) might show a preference for the nitrogen donor atoms, while "softer" metal ions like Cu(II) could favor coordination with the sulfur atom. mdpi.com DFT calculations on related systems have been used to determine the optimized geometries, bond lengths, and electronic properties of such complexes, providing insights into their stability and reactivity. mdpi.comsemanticscholar.org

Metal Ion (Example) Predicted Preferred Donor Atom(s) Potential Coordination Geometry
Zn(II)Nitrogen, SulfurTetrahedral, Octahedral
Cu(II)Sulfur, NitrogenSquare Planar, Tetrahedral, Octahedral
Co(II)Nitrogen, SulfurTetrahedral, Octahedral

Further computational studies are necessary to fully elucidate the specific binding mechanisms of this compound with various biological targets and to comprehensively map its coordination chemistry with a range of metal ions. Such investigations will be crucial for the rational design of novel therapeutic agents and metal-based catalysts based on this versatile heterocyclic scaffold.

Coordination Chemistry of Pteridine 4 1h Thione

Pteridine-4(1H)-thione as a Ligand in Metal Complexation

The pteridine (B1203161) ring system, a fusion of pyrimidine (B1678525) and pyrazine (B50134) rings, is a fundamental structure in many biologically significant molecules, including enzyme cofactors. herts.ac.uk The introduction of a thione group at the 4-position endows the molecule with distinct ligand characteristics, enabling it to bind with metal ions through its nitrogen and sulfur atoms.

This compound possesses several heteroatoms that can act as potential electron pair donors for coordination with metal centers. The most prominent donor atoms are the exocyclic sulfur atom of the thione group and the various nitrogen atoms of the pteridine ring. The molecule exists in a thione tautomeric form. researchgate.net

Theoretical and experimental studies on related heterocyclic thiones confirm that coordination typically involves the sulfur atom and one of the ring nitrogen atoms. consensus.appnih.gov For pyrimidine-2-thione complexes with Group 2B metals, coordination in solution occurs exclusively through the thiocarbonyl sulfur atom. niscpr.res.in However, in other cases, chelation involving both sulfur and a nitrogen atom (often N3) has been observed in the solid state. niscpr.res.in In the case of pteridine-based ligands, analysis of frontier orbitals has suggested that the primary coordination linkage with metal centers occurs through the sulfur atoms. researchgate.net Specifically for a related pteridine-dithione ligand, potential bidentate chelation modes involving N5 and S4, or N1 and S2, have been simulated. researchgate.net The coordination ability is significantly influenced by the delocalized electronic structure of the pteridine ring system. nih.gov

The denticity of this compound can vary depending on the metal ion, the reaction conditions, and the steric and electronic environment. It can function as a monodentate ligand, coordinating solely through the sulfur atom, or as a bidentate ligand, forming a stable chelate ring with the metal center.

Monodentate Coordination: In some complexes, particularly in solutions with strongly coordinating solvents, the ligand may bind to the metal ion only through the soft sulfur atom of the thione group. niscpr.res.in

Bidentate Chelation (N,S-donor): A common coordination mode for similar heterocyclic thiones is bidentate chelation, where the ligand coordinates through the exocyclic sulfur and an adjacent ring nitrogen atom (e.g., N3 or N5), forming a four or five-membered chelate ring. consensus.appnih.gov This mode is often favored as it leads to thermodynamically stable metal complexes. Studies on a related 1H-imidazo[5,6-f] Current time information in Bangalore, IN.tandfonline.comphenanthroline-2(3H)-thione ligand have shown it acts as a bidentate ligand in its metal complexes. researchgate.net

Bridging Coordination: In polynuclear complexes, the pteridine ligand can act as a bridge between two or more metal centers. For instance, a platinum-pteridine complex demonstrated a bridging bonding mode where the ligand connects metal centers through a pyrazine ring nitrogen atom and the sulfur atom. researchgate.net

The versatility in coordination modes allows for the formation of a wide array of metal-organic architectures with potentially interesting properties.

Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition metal complexes of ligands structurally similar to this compound have been successfully synthesized. A general method involves dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the transition metal salt (e.g., chlorides, nitrates, or acetates) in the same solvent. nih.govresearchgate.net The reaction mixture is often heated under reflux for several hours to facilitate complex formation. researchgate.net The resulting solid complex can then be isolated by filtration, washed, and dried. For example, Ni(II) and Cu(II) complexes of a phenanthroline-based thione ligand were prepared by refluxing the ligand and the corresponding metal chloride in methanol, leading to the precipitation of the complexes. researchgate.net

Table 1: Examples of Synthesis Conditions for Transition Metal Complexes with Related Thione Ligands
Metal IonLigand TypeSolventReaction ConditionsReference
Ni(II), Cu(II)1H-imidazo[5,6-f] Current time information in Bangalore, IN.tandfonline.comphenanthroline-2(3H)-thioneMethanolReflux for 12 hours researchgate.net
Ni(II), Cu(II)4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolEthanolNot specified nih.gov
Pt(II)4-hydroxy-2-mercaptopteridineNot specifiedReaction with PtCl₂ researchgate.net
Cu(II), Mn(II), Ni(II), Co(II), Pd(II)1H-4,4,6-trimethyl-3,4-dihydropyrimidine-2-thioneMechanochemical (solid state)Grinding of reactants consensus.app

Complexes of this compound with main group metals can be prepared using similar synthetic strategies. The ligand is reacted with a salt of the desired main group metal, such as Zn(II), Cd(II), Hg(II), or Sn(II), typically in an alcoholic solvent. nih.govniscpr.res.in For instance, complexes of pyrimidine-2-thione with Zn(II), Cd(II), and Hg(II) halides were prepared for spectroscopic studies. niscpr.res.in Similarly, Zn(II) and Cd(II) complexes of a triazole-thiol ligand were synthesized in an alcoholic medium. nih.gov

Structural and Spectroscopic Characterization of this compound Metal Complexes

A combination of spectroscopic techniques and structural analysis is employed to elucidate the structure of this compound metal complexes and to confirm the coordination mode of the ligand.

Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a crucial tool for identifying the donor atoms involved in coordination. The spectrum of the free ligand shows a characteristic vibrational band for the C=S group. Upon coordination of the sulfur atom to a metal center, this band is expected to shift to a lower frequency, which is a key indicator of S-coordination. researchgate.net Additionally, changes in the vibrational frequencies associated with the pteridine ring can provide evidence for the involvement of nitrogen atoms in the coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the complexes in solution. In the ¹³C NMR spectrum, the resonance signal of the thiocarbonyl carbon (C=S) is particularly informative. A significant shift in this signal upon complexation provides strong evidence for the involvement of the sulfur atom in bonding. niscpr.res.in For instance, in complexes of pyrimidine-2-thione with Cd(II) and Hg(II), the thioureide carbon signal moves upfield, confirming coordination through the sulfur. niscpr.res.in ¹H NMR spectra can also show shifts in the signals of protons near the coordination sites. consensus.app

UV-Visible (Electronic) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. The d-d electronic transitions observed for transition metal complexes can suggest whether the geometry is, for example, octahedral, tetrahedral, or square planar. nih.govresearchgate.net

X-ray Crystallography of Metal-Pteridine-4(1H)-thione Complexes

Specific single-crystal X-ray diffraction data for metal complexes of this compound are not widely reported in the surveyed literature. However, crystallographic studies of complexes with analogous thione-substituted heterocyclic ligands provide significant insight into the expected structural characteristics.

For instance, studies on metal complexes of ligands containing pyrimidine-2-thione or thiosemicarbazone moieties consistently show the ligand coordinating in its thione form as a bidentate N,S donor. journalijar.comnih.gov In these structures, the metal center is chelated by the thione sulfur and a nitrogen atom, forming a five or six-membered ring. This coordination mode is anticipated for this compound as well. The geometry of the resulting complex, whether square planar, tetrahedral, or octahedral, is then determined by the specific metal ion, its oxidation state, and the presence of other co-ligands. nih.govjocpr.com Intermolecular interactions, such as hydrogen bonding involving the non-coordinating N-H groups and π-π stacking of the pteridine rings, are also expected to play a crucial role in stabilizing the crystal packing of these complexes. researchgate.net

Electronic and Magnetic Properties of Metal Complexes

The electronic spectra of metal-Pteridine-4(1H)-thione complexes are expected to display a combination of transitions originating from the ligand and the metal center. In the UV region, intense bands attributable to π-π* and n-π* transitions within the aromatic pteridine ring system are anticipated. journalijar.com Upon coordination to a metal ion, new, lower-energy bands may appear in the visible or near-IR region. These are often assigned as ligand-to-metal charge transfer (LMCT) bands, typically from the sulfur donor to the metal d-orbitals. researchgate.net The precise energy of these LMCT bands can provide information about the nature of the metal-ligand bond and the electronic environment of the metal center.

Electronic Structure and Bonding in Metal-Pteridine-4(1H)-thione Complexes

The bonding in metal-Pteridine-4(1H)-thione complexes is characterized by the interplay between the metal ion and the versatile pteridine-thione ligand. The ligand is not merely a passive scaffold but can actively participate in the electronic structure of the complex, a property known as non-innocent ligand behavior. brynmawr.educore.ac.uk

Coordination is predicted to occur via the thione sulfur and a neighboring nitrogen atom, establishing a covalent bond with the metal center. journalijar.com A key aspect of the electronic structure is the potential for the pteridine ring system to exist in multiple redox states. core.ac.ukresearchgate.net This means that electron density can be delocalized over the entire metal-ligand framework. Studies on related pyranopterin dithiolene complexes have shown that the ligand can act as an electron reservoir, modulating the redox properties of the metal center through contributions from thione-thiolate resonance forms. brynmawr.edunih.gov This delocalization reduces the aromaticity of the pteridine system, making it more susceptible to chemical reactions. nih.gov

Frontier Molecular Orbital Analysis of Metal-Ligand Interactions

Frontier molecular orbital (FMO) analysis is a powerful tool for understanding the nature of metal-ligand interactions. For this compound, the highest occupied molecular orbital (HOMO) is expected to be localized primarily on the thione group, with significant contributions from the sulfur and nitrogen lone pairs. The lowest unoccupied molecular orbital (LUMO) is likely to be a π* orbital distributed over the heterocyclic ring system. theses.czresearchgate.net

Upon complexation, the interaction is dominated by the donation of electron density from the ligand's HOMO to the LUMO of the metal ion (which are typically the d-orbitals). This interaction is central to the formation of the coordinate bond. Theoretical studies on the closely related pteridine-2,4(1H,3H)-dithione confirm that frontier orbital analysis points to the sulfur atoms as the primary sites for coordination with metallic centers. researchgate.net The energy difference between the HOMO and LUMO, often referred to as the energy gap, is a critical parameter that influences the electronic and optical properties of the resulting complex. researchgate.net A smaller HOMO-LUMO gap generally corresponds to a molecule that is more chemically reactive and can absorb light at longer wavelengths. researchgate.net

Redox Behavior and Electron Transfer Processes in Coordination Compounds

Pteridines are well-known for their rich redox chemistry, often involving proton-coupled electron transfer (PCET) processes. researchgate.netherts.ac.uk This capability is central to their biological roles and is retained upon coordination to a metal center. The this compound ligand can exist in several oxidation states, allowing the complex to mediate multi-electron transfer reactions. nih.govresearchgate.net

The redox potential of the metal center can be significantly modulated by the pteridine ligand. Studies on molybdenum pyranopterin dithiolene complexes, which share the thione and pterin (B48896) motifs, demonstrate this effect clearly. Protonation of a nitrogen atom in the pterin ring can cause a dramatic shift in the Mo(V/IV) redox potential, sometimes by over 300 mV. brynmawr.edunih.gov This occurs because protonation alters the electronic structure of the ligand, increasing its thione-thiolate character and stabilizing the lower oxidation state of the metal. brynmawr.edunih.gov This highlights the ligand's role as a "proton-sensitive electronic switch" that can facilitate redox processes. nih.gov

Cyclic voltammetry studies of related model compounds have shown that reduction processes can be irreversible, which may reflect significant structural reorganization of the molecule upon accepting an electron. nih.gov This redox activity, coupled with the ability to tune the metal's properties, makes metal-Pteridine-4(1H)-thione complexes intriguing candidates for applications in catalysis and bioinorganic chemistry. core.ac.uk

Data Tables

Table 1: Expected Coordination Properties of this compound

Property Expected Characteristic Rationale/Reference
Tautomeric Form Predominantly thione Higher stability of C=S over C-SH in similar systems. journalijar.com
Coordination Mode Bidentate (N,S donor) Chelation via thione sulfur and an adjacent ring nitrogen (N3 or N5) is common for analogous ligands. journalijar.comnih.gov
Common Geometries Square planar, Tetrahedral, Octahedral Dependent on metal ion, oxidation state, and co-ligands. jocpr.com

| Crystal Packing | Stabilized by H-bonding and π-π stacking | Common for planar heterocyclic systems. researchgate.net |

Table 2: Anticipated Spectroscopic and Magnetic Features

Feature Expected Observation Significance
UV-Vis Bands (Ligand) Intense absorptions < 350 nm π-π* and n-π* transitions of the pteridine chromophore. journalijar.com
UV-Vis Bands (Complex) New, weaker bands > 400 nm Ligand-to-Metal Charge Transfer (LMCT) from S to metal. researchgate.net

| Magnetic Moment | Paramagnetic or Diamagnetic | Depends on the d-electron configuration of the metal ion (e.g., Cu(II) vs. Pd(II)). journalijar.comjocpr.com |

Table 3: Predicted Electronic and Redox Characteristics

Characteristic Predicted Behavior Implication
HOMO Location Primarily on the thione S and ring N atoms These are the primary sites for donation to the metal center. researchgate.net
LUMO Location π* orbitals of the pteridine ring Acceptor orbital for ligand-based reductions. theses.cz
Redox Activity Ligand is redox-active (non-innocent) The complex can undergo electron transfer at both the metal and the ligand. brynmawr.eduresearchgate.net

| Redox Potentials | Sensitive to pH / protonation | Protonation of the pteridine ring can significantly alter the metal's redox potential (PCET). nih.gov |

Advanced Research Directions and Methodological Developments in Pteridine Chemistry

High-Throughput Synthesis and Parallel Screening Methodologies for Pteridine-4(1H)-thione Analogues

The development of high-throughput synthesis and parallel screening methodologies is crucial for the efficient discovery of novel bioactive compounds. In the context of this compound analogues, these approaches would enable the rapid generation and evaluation of large libraries of related compounds, accelerating the identification of derivatives with desired properties.

While specific high-throughput synthesis protocols for this compound are not extensively detailed in publicly available literature, general principles of combinatorial chemistry are applicable. These methods often involve the use of solid-phase synthesis or automated liquid handlers to perform a large number of reactions in parallel. For pteridine (B1203161) synthesis, this could involve the reaction of various substituted 2,4,5-triaminopyrimidine precursors with a range of dicarbonyl compounds or their equivalents. The thione functionality can be introduced by using a thiourea (B124793) derivative in the initial cyclization or by thionation of a corresponding pteridin-4(1H)-one precursor.

Once a library of this compound analogues is synthesized, parallel screening methods are employed to assess their biological activity or other properties. Virtual screening has been successfully used to identify novel scaffolds for pteridine reductase 1 (PTR1) inhibitors, a potential drug target. nih.gov This computational approach involves docking a library of compounds into the active site of the target protein to predict binding affinity and mode. nih.gov Hits from virtual screening can then be prioritized for synthesis and experimental validation.

Experimental screening of compound libraries, such as the LIBRA compound library, has also been employed to identify inhibitors of pteridine reductases. google.com Such campaigns can reveal novel chemical scaffolds, like the 2,4-diaminopyrimidine (B92962) derivatives, that can serve as starting points for further optimization. google.com

Table 1: Methodologies in High-Throughput Synthesis and Screening

MethodologyDescriptionApplication to this compound Analogues
Combinatorial Synthesis Automated parallel synthesis of a large number of compounds from a set of building blocks.Generation of diverse libraries of this compound analogues by varying substituents on the pteridine core.
Virtual Screening Computational docking of compound libraries to a biological target to predict binding.Identification of potential this compound-based inhibitors of specific enzymes (e.g., pteridine reductase). nih.gov
High-Throughput Screening (HTS) Automated experimental testing of large compound libraries for biological activity.Rapidly assessing the inhibitory potential of a this compound analogue library against a target of interest.

Development and Application of Advanced Analytical Techniques in this compound Research

The accurate characterization and quantification of this compound and its derivatives are essential for understanding their chemical and biological properties. Several advanced analytical techniques are employed for this purpose.

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and selectivity for the analysis of pteridines. mdpi.com Quadrupole time-of-flight (Q-TOF) mass spectrometry allows for the accurate mass determination of protonated molecules ([M+H]⁺), aiding in the identification of unknown pteridine derivatives. mdpi.com While detailed mass spectral data for this compound is not widely published, the technique is invaluable for confirming the molecular weight and fragmentation patterns of synthesized analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of pteridine derivatives. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. researchgate.netrsc.org For pteridines, NMR is used to determine the site of protonation and to study the electronic effects of different substituents on the ring system. researchgate.net The chemical shifts in the ¹³C NMR spectrum are particularly sensitive to changes in the electronic structure, and the signal for the C=S carbon in this compound would be a key diagnostic peak. researchgate.net Although a complete NMR assignment for this compound is not available in the cited literature, general trends for pteridine and thione compounds can be used for preliminary interpretation. researchgate.netresearchgate.net

Table 2: Advanced Analytical Techniques in Pteridine Research

TechniquePrincipleApplication to this compound
HPLC-ECD Separation based on polarity, detection based on electrochemical properties.Quantification of this compound and its redox-active analogues. nih.gov
LC-MS (Q-TOF) Separation by HPLC followed by mass analysis for identification and quantification.Accurate mass determination and structural confirmation of this compound derivatives. mdpi.com
¹H and ¹³C NMR Nuclear spin transitions in a magnetic field to determine molecular structure.Elucidation of the precise chemical structure and conformation of this compound analogues. researchgate.netrsc.orgresearchgate.net

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. These approaches are increasingly being applied to the synthesis of heterocyclic compounds, including those with structures similar to this compound.

Ultrasound-assisted synthesis has emerged as a green and efficient method for organic reactions. mdpi.comnih.govujpronline.com The use of ultrasound can lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. mdpi.com For example, the synthesis of novel dihydropyrimidin-2(1H)-(thio)ones has been successfully achieved under ultrasound irradiation. mdpi.com This methodology could potentially be adapted for the synthesis of this compound, for instance, in the condensation step to form the pteridine ring system.

Microwave-assisted synthesis is another powerful green chemistry tool that can significantly accelerate chemical reactions. nih.govorganic-chemistry.orgmdpi.comsemanticscholar.org Microwave heating is efficient and uniform, often leading to improved yields and reduced side product formation. nih.gov This technique has been employed for the synthesis of various nitrogen-containing heterocycles, including pyrimidine (B1678525) and quinazolinone derivatives. ujpronline.comsemanticscholar.org The application of microwave irradiation to the synthesis of this compound could offer a more sustainable and time-efficient alternative to traditional synthetic methods.

Solvent-free synthesis eliminates the need for volatile and often hazardous organic solvents, which are a major source of chemical waste. researchgate.netrsc.org Reactions are typically carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support or a non-volatile ionic liquid. researchgate.net This approach has been successfully used for the synthesis of dihydropyrimidinone/thione derivatives. researchgate.net A solvent-free approach to this compound synthesis would significantly improve its environmental footprint.

Table 3: Green Chemistry Approaches in Heterocyclic Synthesis

ApproachPrinciplePotential Application to this compound Synthesis
Ultrasound-Assisted Synthesis Use of ultrasonic waves to accelerate reactions.Faster and more efficient cyclization reactions to form the pteridine ring. mdpi.comnih.govujpronline.com
Microwave-Assisted Synthesis Use of microwave energy for rapid and uniform heating.Accelerated synthesis with potentially higher yields and purity. nih.govorganic-chemistry.orgmdpi.comsemanticscholar.org
Solvent-Free Synthesis Conducting reactions without a solvent.Environmentally friendly synthesis by eliminating solvent waste. researchgate.netrsc.org

Supramolecular Chemistry and Self-Assembly of this compound Scaffolds

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered structures is a key aspect of this field. While the supramolecular chemistry of this compound is not extensively explored, the structural features of the molecule suggest a propensity for forming such assemblies.

The pteridine ring system, with its multiple nitrogen atoms and the thione group, provides several sites for non-covalent interactions, which are the driving forces for self-assembly. rsc.orgrsc.orgnih.govuclouvain.benih.gov

Hydrogen bonding is a primary directional force in the self-assembly of many heterocyclic compounds. The N-H protons of the pyrimidine ring and the C=S group of this compound can act as hydrogen bond donors and acceptors, respectively. This can lead to the formation of one-dimensional tapes or two-dimensional sheets in the solid state.

π-π stacking interactions between the aromatic pteridine rings can also play a significant role in the self-assembly process. rsc.org These interactions, arising from the attraction between the electron-rich and electron-poor regions of the aromatic systems, can lead to the formation of columnar structures.

Table 4: Key Non-Covalent Interactions in Supramolecular Assembly

InteractionDescriptionPotential Role in this compound Assembly
Hydrogen Bonding Directional interaction between a hydrogen atom and an electronegative atom.Formation of defined, ordered structures through N-H---S and N-H---N bonds.
π-π Stacking Non-covalent interaction between aromatic rings.Stabilization of columnar or layered structures through interactions between pteridine rings. rsc.org
Dipole-Dipole Interactions Electrostatic interactions between permanent dipoles.Contribution to the overall packing and stability of the supramolecular architecture.
van der Waals Forces Weak, non-specific intermolecular forces.General attractive forces that contribute to the cohesion of the molecular assembly. rsc.org

Q & A

Basic Research Questions

Q. What synthetic routes and crystallization conditions are critical for obtaining high-purity Pteridine-4(1H)-thione?

  • Methodological Answer : The compound can be synthesized via redox reactions involving precursors like 2-mercaptopyrazine derivatives. For example, pyrazine-2(1H)-thione was crystallized by slow evaporation of an ethanol solution containing stoichiometric equivalents of 2-mercaptopyrazine and isonicotinic acid N-oxide, yielding single crystals suitable for X-ray diffraction . Key parameters include solvent choice (ethanol for solubility and slow evaporation), temperature control (room temperature), and stoichiometric precision to avoid byproducts.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) with Cu-Kα radiation (λ = 1.54184 Å) is used to determine unit cell parameters (e.g., monoclinic space group P21/m). Hydrogen-bonding networks (N–H⋯N and C–H⋯S) dominate packing, as shown by Hirshfeld surface analysis (Crystal Explorer 3.1). For pyrazine-2(1H)-thione, N–H⋯N bonds form chains along the [100] direction, while C–H⋯S interactions contribute 36.8% to the Hirshfeld surface .

Q. What spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • FT-IR : Confirm thione (C=S) stretching vibrations at ~1250–1100 cm⁻¹ and N–H stretches at ~3200 cm⁻¹.
  • NMR : 1^1H NMR detects aromatic protons and N–H signals, while 13^13C NMR identifies C=S (~180–200 ppm) and aromatic carbons.
  • UV-Vis : π→π* transitions in the 250–300 nm range (aromatic systems) and n→π* for C=S (~350 nm) .

Advanced Research Questions

Q. How does solvent polarity influence the thione-thiol tautomeric equilibrium, and how can this be exploited in photodynamic therapy (PDT)?

  • Methodological Answer : Protic solvents (e.g., water, ethanol) stabilize the thione form via hydrogen bonding, while aprotic solvents (e.g., dichloromethane) favor the thiol tautomer. Laser flash photolysis (355 nm excitation) reveals triplet-state formation (ΦT = 0.90) in thione-dominant systems, critical for generating reactive oxygen species (ROS) in PDT. Contrastingly, thiol forms undergo S–H homolysis (ΦS–H = 0.24) to produce thiyl radicals .

Q. What computational strategies predict the photophysical properties of this compound derivatives?

  • Methodological Answer : Time-dependent density functional theory (TD-DFT) with CAM-B3LYP/6-311++G(d,p) basis sets calculates vertical excitation energies. Solvent effects are modeled via the polarizable continuum model (PCM). For thieno[3,4-d]pyrimidin-4(3H)-thione, computed singlet-triplet energy gaps (ΔEST ~0.5 eV) correlate with intersystem crossing efficiency, validated by transient absorption spectroscopy .

Q. How do hydrogen-bonding networks impact the compound’s reactivity in catalytic or biological applications?

  • Methodological Answer : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 24.8% H⋯H contacts in pyrazine-2(1H)-thione). Strong N–H⋯N bonds (2.893 Å) enhance thermal stability, while C–H⋯S interactions (3.716–3.797 Å) influence solubility and ligand-protein binding in biological systems. For example, thieno[3,4-d]pyrimidin-4(1H)-thione shows PDT efficacy due to stable ROS generation in cancer cells .

Q. What experimental and analytical approaches resolve contradictions in tautomer ratio measurements across studies?

  • Methodological Answer :

  • Variable-Temperature NMR : Monitors chemical shift changes to estimate tautomer populations (e.g., Δδ for N–H vs. S–H protons).
  • X-ray Crystallography : Resolves solid-state dominance of one tautomer (e.g., thione in monoclinic crystals).
  • UV-Vis Solvatochromism : Correlates absorption band shifts (e.g., λmax ~308 nm for thiol vs. 355 nm for thione) with solvent polarity .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the photostability of this compound in biological matrices?

  • Methodological Answer :

  • Photobleaching Assays : Expose solutions to controlled light doses (e.g., 660 nm LED, 50 mW/cm²) and monitor absorbance decay over time.
  • LC-MS/MS : Quantify degradation products (e.g., sulfinic/sulfonic acids) in cell lysates.
  • Confocal Microscopy : Track intracellular ROS using probes like DCFH-DA .

Q. What statistical methods address crystallographic data variability in hydrogen-bond geometry?

  • Methodological Answer : Refinement with SHELXL-2018/3 uses least-squares minimization on F<sup>2</sup> data. R-factors (e.g., R1 = 0.031, wR2 = 0.088) and residual electron density maps (±0.25 eÅ⁻³) validate model accuracy. Symmetry codes (e.g., x−1, y, z−1) ensure reproducibility across datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.